REACTION_CXSMILES
|
[CH3:1][NH2:2].[CH3:3][C:4](=[CH2:9])[C:5]([O:7][CH3:8])=[O:6]>CO>[CH3:9][CH:4]([CH2:3][NH:2][CH3:1])[C:5]([O:7][CH3:8])=[O:6]
|
Name
|
|
Quantity
|
12.4 g
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
60.2 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)OC)=C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was evaporated
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled at aspirator pressure
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)OC)CNC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |